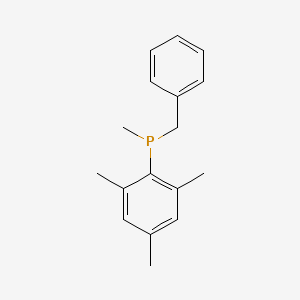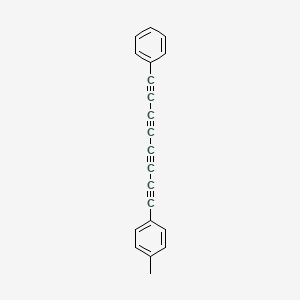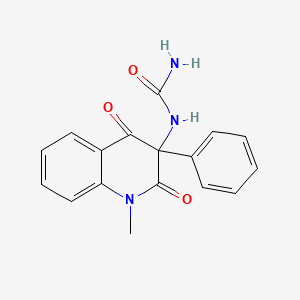
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group, a methyl group, and a 2,4,6-trimethylphenyl group attached to a phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of benzyl chloride with methyl(2,4,6-trimethylphenyl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the benzyl or methyl groups are replaced by other functional groups. This is typically achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, at low temperatures.
Substitution: Halogens, alkylating agents, under controlled temperatures and inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphane group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can modulate the activity of certain enzymes by binding to their active sites, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Phenyl(methyl)(2,4,6-trimethylphenyl)phosphane
- Benzyl(ethyl)(2,4,6-trimethylphenyl)phosphane
- Benzyl(methyl)(2,4,6-trimethylphenyl)phosphine oxide
Comparison: Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both benzyl and methyl groups attached to the phosphane core, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the benzyl group enhances its nucleophilicity, making it more reactive in substitution reactions compared to Phenyl(methyl)(2,4,6-trimethylphenyl)phosphane. Additionally, the compound’s stability is higher than that of Benzyl(ethyl)(2,4,6-trimethylphenyl)phosphane due to the steric hindrance provided by the methyl group.
Eigenschaften
CAS-Nummer |
881407-36-9 |
|---|---|
Molekularformel |
C17H21P |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
benzyl-methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C17H21P/c1-13-10-14(2)17(15(3)11-13)18(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
WFIMMYKHIDMOHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(C)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)

![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)

![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)

